molecular formula C6H3BrS B13117731 2-Bromo-3-ethynylthiophene

2-Bromo-3-ethynylthiophene

Cat. No.: B13117731
M. Wt: 187.06 g/mol
InChI Key: UYJSKMVTTFGFNX-UHFFFAOYSA-N
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Description

2-Bromo-3-ethynylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the second position and an ethynyl group at the third position. Thiophene derivatives, including this compound, are known for their unique electronic properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethynylthiophene typically involves the bromination of 3-ethynylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a radical mechanism, selectively brominating the thiophene ring at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-ethynylthiophene stands out due to its combination of bromine and ethynyl substituents, which confer unique reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C6H3BrS

Molecular Weight

187.06 g/mol

IUPAC Name

2-bromo-3-ethynylthiophene

InChI

InChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H

InChI Key

UYJSKMVTTFGFNX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(SC=C1)Br

Origin of Product

United States

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